

# Spectroscopic Data for 5-Bromo-1H-pyrrole-3-carbaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | 5-Bromo-1H-pyrrole-3-carbaldehyde |
| Cat. No.:      | B1400286                          |

[Get Quote](#)

This technical guide provides a detailed analysis of the spectroscopic data for **5-Bromo-1H-pyrrole-3-carbaldehyde**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule. The data and interpretations presented herein are synthesized from patent literature, academic theses, and comparative analysis of structurally related compounds to ensure technical accuracy and field-proven insights.

## Introduction

**5-Bromo-1H-pyrrole-3-carbaldehyde** (CAS No: 881676-32-0) is a substituted pyrrole that serves as a versatile building block in organic synthesis.<sup>[1]</sup> Its utility is demonstrated in the preparation of acid secretion inhibitors and other biologically active molecules.<sup>[2][3]</sup> Accurate spectroscopic characterization is paramount for its use in multi-step syntheses, ensuring the identity and purity of the intermediate. This guide provides an in-depth look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For **5-Bromo-1H-pyrrole-3-carbaldehyde**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the substitution pattern on the pyrrole ring.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **5-Bromo-1H-pyrrole-3-carbaldehyde** is expected to show distinct signals for the aldehyde proton, the N-H proton, and the two protons on the pyrrole ring. The exact chemical shifts can vary depending on the solvent used.

Expected <sup>1</sup>H NMR Data (in CDCl<sub>3</sub> or DMSO-d<sub>6</sub>):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes                                                                                                             |
|--------|-------------------------------|--------------|-----------------------|-------------------------------------------------------------------------------------------------------------------|
| CHO    | 9.7 - 9.9                     | s            | -                     | The aldehyde proton is highly deshielded and appears as a sharp singlet.                                          |
| NH     | 9.0 - 12.0                    | br s         | -                     | The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. |
| H2     | 7.4 - 7.6                     | d            | ~1.5-2.0 Hz           | This proton is coupled to H4.                                                                                     |
| H4     | 6.5 - 6.7                     | d            | ~1.5-2.0 Hz           | This proton is coupled to H2.                                                                                     |

**Causality Behind Experimental Choices:** The choice of solvent is critical in NMR. Deuterated chloroform (CDCl<sub>3</sub>) is a common choice for many organic molecules. However, for compounds with N-H protons, deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) can be advantageous as it often results in sharper N-H signals and reduces exchange with residual water. The coupling constants between the pyrrole ring protons are characteristic of their relative positions.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Expected <sup>13</sup>C NMR Data (in CDCl<sub>3</sub> or DMSO-d<sub>6</sub>):

| Carbon | Expected Chemical Shift (ppm) | Notes                                                                                                 |
|--------|-------------------------------|-------------------------------------------------------------------------------------------------------|
| C=O    | 185 - 195                     | The aldehydic carbonyl carbon is significantly deshielded.                                            |
| C2     | 125 - 135                     |                                                                                                       |
| C3     | 120 - 130                     |                                                                                                       |
| C4     | 110 - 120                     |                                                                                                       |
| C5     | 100 - 110                     | The carbon bearing the bromine atom is expected at a higher field compared to the other ring carbons. |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Bromo-1H-pyrrole-3-carbaldehyde** will be dominated by absorptions from the N-H, C-H, C=O, and C-Br bonds, as well as vibrations from the pyrrole ring.

Expected IR Absorption Bands:

| Functional Group           | Expected Wavenumber<br>(cm <sup>-1</sup> ) | Intensity            | Notes                                                                         |
|----------------------------|--------------------------------------------|----------------------|-------------------------------------------------------------------------------|
| N-H stretch                | ~3400                                      | Medium-Strong, Broad | Typical for a secondary amine in a pyrrole ring.[4]                           |
| C-H stretch (aromatic)     | 3100 - 3000                                | Medium               |                                                                               |
| C=O stretch<br>(aldehyde)  | ~1700                                      | Strong               | This is a characteristic and intense band for the aldehyde carbonyl group.[4] |
| C=C stretch (pyrrole ring) | 1600 - 1450                                | Medium               |                                                                               |
| C-N stretch                | 1350 - 1250                                | Medium               |                                                                               |
| C-Br stretch               | 600 - 500                                  | Medium-Strong        |                                                                               |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrometry Data:

For **5-Bromo-1H-pyrrole-3-carbaldehyde** (C<sub>5</sub>H<sub>4</sub>BrNO), the molecular weight is approximately 174.00 g/mol [4]. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M<sup>+</sup>) and any bromine-containing fragments. Bromine has two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, one at m/z corresponding to the molecule with <sup>79</sup>Br and the other two mass units higher for the molecule with <sup>81</sup>Br.

- [M]<sup>+</sup>: m/z ~173 and ~175
- [M+H]<sup>+</sup> (in ESI): m/z ~174 and ~176

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

## Experimental Protocols

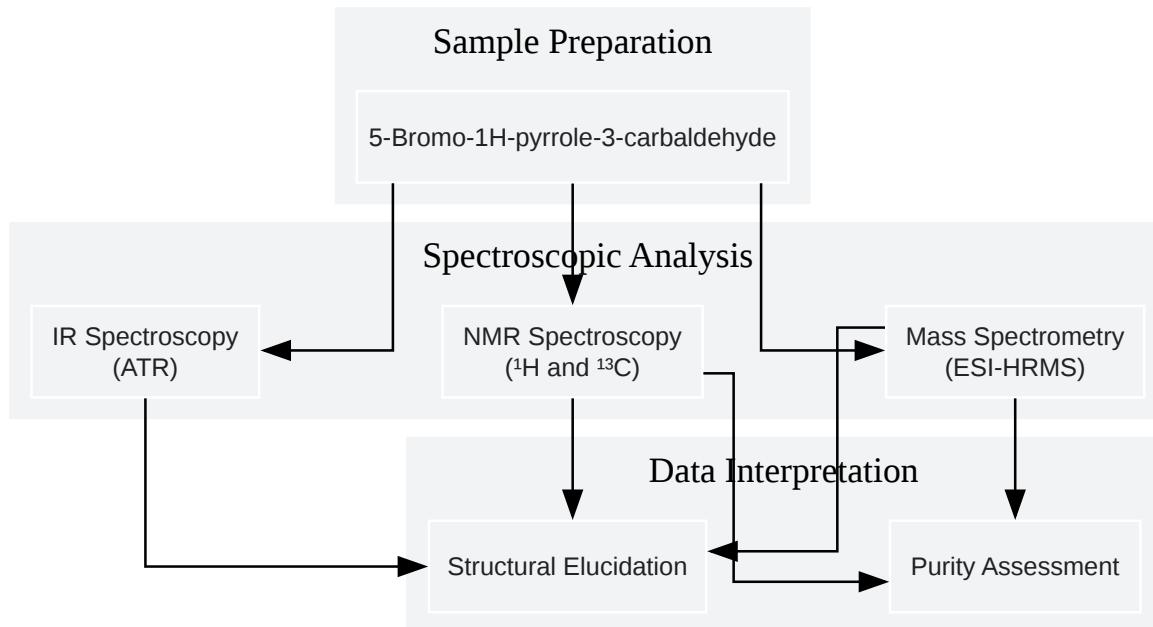
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

### NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-1H-pyrrole-3-carbaldehyde** in ~0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

### IR Data Acquisition (ATR Method)

- Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a small amount of the solid **5-Bromo-1H-pyrrole-3-carbaldehyde** sample onto the ATR crystal and apply pressure to ensure good contact.
- Sample Spectrum: Record the IR spectrum of the sample.


- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry Data Acquisition (ESI Method)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard.
- Sample Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, the instrument must be operated in high-resolution mode.

## Visualizations

### Experimental Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **5-Bromo-1H-pyrrole-3-carbaldehyde**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. acgpubs.org [acgpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. amsdottorato.unibo.it [amsdottorato.unibo.it]
- To cite this document: BenchChem. [Spectroscopic Data for 5-Bromo-1H-pyrrole-3-carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1400286#spectroscopic-data-for-5-bromo-1h-pyrrole-3-carbaldehyde-nmr-ir-ms>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)